![molecular formula C11H15N3O2 B1298229 5-Amino-2-morpholin-4-yl-benzamide CAS No. 50891-32-2](/img/structure/B1298229.png)
5-Amino-2-morpholin-4-yl-benzamide
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Overview
Description
“5-Amino-2-morpholin-4-yl-benzamide” is a synthetic compound with the empirical formula C11H15N3O2 and a molecular weight of 221.26 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of “5-Amino-2-morpholin-4-yl-benzamide” can be represented by the SMILES string NC(C1=CC(N2CCOCC2)=CC=C1N)=O
. The InChI representation is 1S/C11H15N3O2/c12-10-2-1-8(7-9(10)11(13)15)14-3-5-16-6-4-14/h1-2,7H,3-6,12H2,(H2,13,15)
.
Physical And Chemical Properties Analysis
“5-Amino-2-morpholin-4-yl-benzamide” is a solid substance . It has an empirical formula of C11H15N3O2 and a molecular weight of 221.26 .
Scientific Research Applications
Proteomics Research
5-Amino-2-morpholin-4-yl-benzamide: is utilized in proteomics research due to its potential as a biochemical tool . Its molecular structure allows it to interact with various proteins, which can be useful for probing protein functions, interactions, and pathways.
Antiviral Therapeutics
Research has indicated that compounds containing morpholinyl groups, like 5-Amino-2-morpholin-4-yl-benzamide , show promise in antiviral activity. They are being studied for their efficacy against viruses such as the Newcastle disease virus, potentially leading to new antiviral drugs .
Biochemical Analysis
In biochemical analysis, 5-Amino-2-morpholin-4-yl-benzamide serves as a reagent for proteomics research. It’s used to study protein expression and to identify proteins in complex biological samples .
Organic Synthesis
This compound is also significant in organic synthesis, where it can be used as a building block for creating more complex molecules. Its amine and amide groups make it a versatile precursor for various synthetic pathways .
Medicinal Chemistry
In medicinal chemistry, 5-Amino-2-morpholin-4-yl-benzamide is explored for its role in the synthesis of potential therapeutic agents. Its structure is a key component in the design of molecules with desired biological activities .
Chemical Engineering
In chemical engineering, such compounds are important for process development and optimization, particularly in the synthesis and scaling up of pharmaceuticals and other chemicals .
Analytical Chemistry
5-Amino-2-morpholin-4-yl-benzamide: may be used in analytical chemistry as a standard or reference compound. Its well-defined structure and properties can help in the calibration of instruments and validation of analytical methods .
Mechanism of Action
Target of Action
Similar compounds have been found to target various proteins and enzymes, contributing to their biological activity .
Mode of Action
It’s known that morpholine derivatives can inhibit certain pathways, leading to their therapeutic effects .
Biochemical Pathways
Related compounds have been found to influence various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Pharmacokinetics
The molecular weight of 22126 g/mol suggests that it may have good bioavailability, as compounds with a molecular weight under 500 g/mol are generally well-absorbed.
Result of Action
Related compounds have shown a wide range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular level .
properties
IUPAC Name |
5-amino-2-morpholin-4-ylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c12-8-1-2-10(9(7-8)11(13)15)14-3-5-16-6-4-14/h1-2,7H,3-6,12H2,(H2,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SONGFFCXIADOFS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)N)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60358453 |
Source
|
Record name | 5-Amino-2-morpholin-4-yl-benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60358453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-2-morpholin-4-yl-benzamide | |
CAS RN |
50891-32-2 |
Source
|
Record name | 5-Amino-2-morpholin-4-yl-benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60358453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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